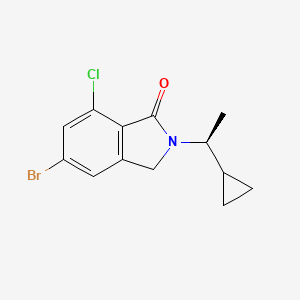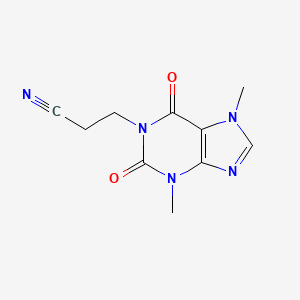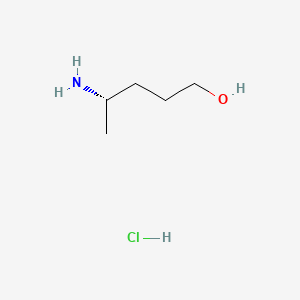
Octane, 1-(ethenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane, 1-(ethenylthio)-: is an organic compound with the molecular formula C10H20S . It is also known by other names such as n-octyl-vinyl sulfide and octylsulfanyl-ethene . This compound is characterized by the presence of an octane chain attached to a vinyl sulfide group, making it a unique member of the sulfide family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octane, 1-(ethenylthio)- typically involves the reaction of 1-bromooctane with ethylsulfanylacetate under specific conditions . Another method involves the reaction of 1-mercaptooctane with acetylene . These reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis routes mentioned above can be scaled up for industrial production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Octane, 1-(ethenylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfide group to a sulfoxide or sulfone.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using is a typical method.
Substitution: Nucleophiles such as and can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octane, 1-(ethenylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the production of specialty chemicals and as a precursor for more complex compounds.
Mechanism of Action
The mechanism of action of Octane, 1-(ethenylthio)- involves its interaction with various molecular targets. The vinyl sulfide group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and functions. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-Octanethiol: Similar in structure but contains a thiol group instead of a vinyl sulfide group.
Octane, 1-(methylthio)-: Contains a methylthio group instead of a vinyl sulfide group.
Properties
CAS No. |
42779-08-8 |
|---|---|
Molecular Formula |
C10H20S |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
1-ethenylsulfanyloctane |
InChI |
InChI=1S/C10H20S/c1-3-5-6-7-8-9-10-11-4-2/h4H,2-3,5-10H2,1H3 |
InChI Key |
FUQCHGNXIFLYAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)




![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)

![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)





